Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate
Overview
Description
Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline core with a methyl ester group at the 4-position, making it a valuable scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate, also known as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is an endogenous substance with a broad spectrum of action in the brain . It has been shown to have a high pharmacological potential, particularly as a neuroprotectant .
Mode of Action
1MeTIQ has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins such as MPTP and rotenone .
Biochemical Pathways
1MeTIQ is synthesized from 2-phenylethylamine (PEA) and pyruvate by the 1MeTIQ-synthesizing enzyme, a membrane-bound protein localized in the mitochondrial synaptosomal fraction . It affects dopamine metabolism and has neuroprotective properties both in vitro and in vivo .
Pharmacokinetics
It is known that 1metiq is enzymatically formed in the brain , suggesting that it may have good bioavailability in this organ.
Result of Action
The effects of 1MeTIQ are complex and multifaceted. It has been implicated in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system . It has also been shown to have antiaddictive properties, as demonstrated in studies with cocaine self-administered rats .
Action Environment
The action, efficacy, and stability of 1MeTIQ can be influenced by various environmental factors. For instance, the presence of certain enzymes in the brain environment is necessary for the synthesis of 1MeTIQ . Additionally, the compound’s action may be affected by the presence of other substances in the brain, such as neurotoxins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate typically involves the Pictet-Spengler reaction, which is a condensation reaction between a phenylethylamine derivative and an aldehyde. This reaction forms an iminium intermediate, which then undergoes cyclization to produce the tetrahydroisoquinoline core . The reaction conditions often include acidic catalysts and can be carried out under mild temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Pictet-Spengler reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also enhance the scalability of the process, allowing for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinolines, and other derivatives that can be further utilized in medicinal chemistry and drug development .
Scientific Research Applications
Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Biology: The compound is studied for its potential neuroprotective and neurorestorative properties.
Medicine: It is investigated for its potential use in treating neurodegenerative diseases and as an anti-addictive agent.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in organic synthesis
Comparison with Similar Compounds
Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and potential use in treating neurodegenerative diseases.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Studied for its neurotoxic effects and role in Parkinson’s disease.
The uniqueness of this compound lies in its specific structural features and the presence of the methyl ester group, which can influence its biological activity and pharmacokinetic properties .
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)10-7-12-6-8-4-2-3-5-9(8)10/h2-5,10,12H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTRTDONFTXENB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801172139 | |
Record name | 4-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801172139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681448-82-8 | |
Record name | 4-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=681448-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801172139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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